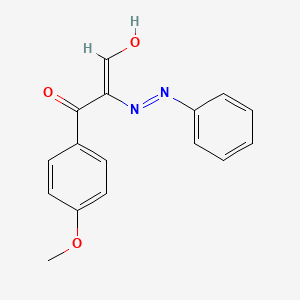

(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Description

(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenylhydrazinylidene group, and an oxo-propanal moiety

Properties

IUPAC Name |

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-phenyldiazenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-14-9-7-12(8-10-14)16(20)15(11-19)18-17-13-5-3-2-4-6-13/h2-11,19H,1H3/b15-11-,18-17? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSAWOCVSNPHNK-QMGYSKEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine, followed by an aldol condensation with an appropriate ketone. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the hydrazone and subsequent aldol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in synthetic organic chemistry .

Biology

- Antimicrobial Properties : Research indicates that (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of this compound could inhibit cancer cell proliferation, indicating its potential as a lead compound for anticancer drug development .

Medicine

- Therapeutic Development : Given its biological activities, the compound is explored as a lead molecule for developing novel therapeutic agents targeting specific diseases, particularly cancers and infections. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to various biological effects .

Industry

- Dyes and Pigments : The compound is utilized in producing dyes and pigments due to its chromophoric properties. Its structural features allow it to be modified for specific industrial applications, enhancing color stability and intensity.

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (2E)-3-(4-hydroxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

- (2E)-3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

- (2E)-3-(4-nitrophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Uniqueness

(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

(2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.

Synthesis and Structural Characterization

The synthesis of (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal typically involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine, followed by aldol condensation. The compound has been characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry. The structural formula is represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal exhibit notable antimicrobial properties . For example, derivatives containing the phenoxy-N-arylacetamide scaffold have shown effectiveness against various bacterial strains and fungi. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can induce cytotoxicity in cancer cell lines. For instance, the cytotoxic effects were assessed using the MTT assay, revealing significant inhibitory concentrations against human cancer cells . The mechanism of action may involve apoptosis induction or cell cycle arrest, although specific pathways require further elucidation.

Anti-inflammatory and Analgesic Effects

Studies have shown that (2E)-3-(4-methoxyphenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal exhibits anti-inflammatory and analgesic activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it displayed significant reductions in inflammatory markers and pain responses, suggesting its potential as a therapeutic agent in managing inflammatory conditions .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may lead to the inhibition of enzymes involved in inflammatory processes or cancer progression. Further research is needed to identify the precise molecular pathways affected by this compound.

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Hsieh et al. (2012) | Antimicrobial | Demonstrated effectiveness against Staphylococcus aureus |

| Rani et al. (2014) | Anti-inflammatory | Showed significant reduction in edema in animal models |

| Li et al. (2015) | Anticancer | Induced apoptosis in breast cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.